2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine
Overview
Description
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a cyano group, a phenyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique properties, which include high electronegativity and lipophilicity, making this compound valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a series of reactions including chlorination, fluorination, and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine often involves large-scale fluorination processes. These processes utilize reagents such as trifluoromethylsilane or sodium trifluoroacetate to introduce the trifluoromethyl group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-5-(trifluoromethyl)pyridine: Similar structure but lacks the phenyl group.
3-(Trifluoromethyl)pyridine: Lacks both the cyano and phenyl groups.
2-Phenyl-3-(trifluoromethyl)pyridine: Lacks the cyano group.
Uniqueness
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine is unique due to the combination of the cyano, phenyl, and trifluoromethyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it valuable for various applications .
Biological Activity
2-Cyano-5-phenyl-3-(trifluoromethyl)pyridine, a compound with the molecular formula C13H8F3N, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, making this compound a candidate for various therapeutic applications.
The compound exhibits a pyridine ring substituted with a cyano group and a trifluoromethyl group, which are critical for its biological activity. The presence of the trifluoromethyl moiety often correlates with increased potency in drug-like properties.
The biological activity of this compound is thought to involve interactions with specific biological targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound's binding affinity through halogen bonding, while the cyano group may facilitate interactions through hydrogen bonding or dipole-dipole interactions.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often display significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives exhibit activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.
Anticancer Properties
Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis. In vitro assays have demonstrated that derivatives of pyridine can induce apoptosis in cancer cell lines, indicating potential for further development as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Activity Assessment
- In a cell viability assay using human cancer cell lines, this compound demonstrated an IC50 value of 25 µM, suggesting it possesses moderate anticancer activity compared to standard chemotherapeutic agents.
Research Findings Summary
Properties
IUPAC Name |
5-phenyl-3-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-6-10(8-18-12(11)7-17)9-4-2-1-3-5-9/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPDXANCXRILJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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